molecular formula C18H13ClO4 B13139839 1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione CAS No. 112723-07-6

1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione

Cat. No.: B13139839
CAS No.: 112723-07-6
M. Wt: 328.7 g/mol
InChI Key: MHMAJLSSOSZGIJ-UHFFFAOYSA-N
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Description

1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a 2-chloroallyl group and a methoxy group attached to the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.

    Introduction of the 2-Chloroallyl Group: The 2-chloroallyl group is introduced through an etherification reaction. This involves reacting the methoxyanthracene-9,10-dione with 2-chloroallyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The chloroallyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinones and other oxidized anthraquinone derivatives.

    Reduction Products: Anthracene derivatives.

    Substitution Products: Various substituted anthraquinones depending on the nucleophile used.

Scientific Research Applications

1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, enzymes, and proteins, leading to various biological effects.

    Pathways Involved: It can induce oxidative stress, inhibit enzyme activity, and interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

    1-Hydroxyanthraquinone: Similar structure but lacks the chloroallyl and methoxy groups.

    2-Chloroanthraquinone: Contains a chloro group but lacks the allyl and methoxy groups.

    4-Methoxyanthraquinone: Contains a methoxy group but lacks the chloroallyl group.

Uniqueness: 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione is unique due to the presence of both the 2-chloroallyl and methoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

112723-07-6

Molecular Formula

C18H13ClO4

Molecular Weight

328.7 g/mol

IUPAC Name

1-(2-chloroprop-2-enoxy)-4-methoxyanthracene-9,10-dione

InChI

InChI=1S/C18H13ClO4/c1-10(19)9-23-14-8-7-13(22-2)15-16(14)18(21)12-6-4-3-5-11(12)17(15)20/h3-8H,1,9H2,2H3

InChI Key

MHMAJLSSOSZGIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)OCC(=C)Cl)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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